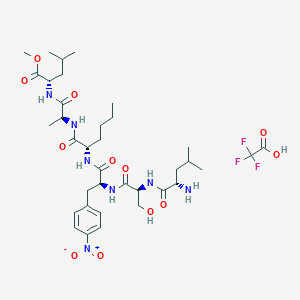

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Description

BenchChem offers high-quality H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGIZLVJXSOCEX-HAYWJZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56F3N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. This peptide, a known chromogenic substrate for the enzyme chymosin, is of significant interest in biochemical and pharmaceutical research. This document details its physicochemical characteristics, provides insights into its synthesis and purification, and describes its role in the enzymatic coagulation of milk. The information is presented to support its application in drug development and related scientific fields.

Chemical and Physical Properties

The trifluoroacetate salt of the hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C34H55N7O10 · C2HF3O2 | [1] |

| Molecular Weight | 835.86 g/mol | [1] |

| Sequence | H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe | N/A |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at ≤ -10 °C | [1] |

| CAS Number | 99764-63-3 | N/A |

Solubility:

Stability:

Peptides containing a p-nitro-phenylalanine residue are known to be sensitive to light and should be stored accordingly. The stability of the peptide in solution is dependent on pH and temperature. For optimal stability, it is recommended to prepare solutions fresh and store them at low temperatures.

Spectroscopic Data

Detailed experimental spectroscopic data for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is not widely published. However, the expected spectral characteristics can be inferred from the constituent amino acids and general peptide structures.

-

¹H NMR: The proton NMR spectrum is expected to be complex, with characteristic signals for the amino acid side chains, the peptide backbone amide protons, and the methyl ester group.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the peptide bonds, the alpha-carbons of the amino acids, and the carbons of the side chains.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a parent ion corresponding to the protonated peptide. Fragmentation patterns in MS/MS would likely involve cleavage of the peptide bonds, providing sequence information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amide bonds (Amide I and Amide II bands), the nitro group, and the ester carbonyl group.

Experimental Protocols

Synthesis

The synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A generalized workflow is outlined below.

Figure 1: Generalized workflow for the solid-phase synthesis of the target peptide.

Detailed Steps:

-

Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in an appropriate solvent like DMF.

-

Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ala-OMe, is first attached to the resin. Subsequent Fmoc-protected amino acids (Fmoc-Nle-OH, Fmoc-Phe(NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH) are sequentially coupled using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed after each coupling and deprotection step to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (e.g., tBu from Serine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether and washed to remove scavengers and other small molecules.

Purification

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 220 nm and 280 nm.

The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.

Characterization

The identity and purity of the synthesized peptide are confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To determine the purity of the final product.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the peptide.

Biological Activity and Signaling Pathway

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a known chromogenic substrate for the aspartic protease chymosin (also known as rennin).[2] Chymosin plays a crucial role in the coagulation of milk, a process central to cheese production.

The signaling pathway, or more accurately, the enzymatic cascade of milk coagulation initiated by chymosin, is well-established. Chymosin specifically cleaves the Phe105-Met106 bond of κ-casein, a protein found on the surface of casein micelles in milk.[3] This cleavage removes the hydrophilic C-terminal portion of κ-casein, destabilizing the micelle structure. The altered casein micelles then aggregate in the presence of calcium ions, leading to the formation of a gel, or curd.

Figure 2: The enzymatic cascade of milk coagulation initiated by chymosin.

Enzymatic Assay

The activity of chymosin can be determined using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA as a chromogenic substrate. The cleavage of the peptide bond C-terminal to the p-nitro-phenylalanine residue by chymosin results in a change in the absorbance of the solution, which can be monitored spectrophotometrically.

General Assay Protocol:

-

Prepare a stock solution of the peptide substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.

-

Prepare the assay buffer at the optimal pH for chymosin activity (typically acidic, around pH 4.5-6.5).

-

Add the chymosin enzyme to the buffered substrate solution to initiate the reaction.

-

Monitor the change in absorbance over time at a wavelength specific for the cleavage product. The rate of change in absorbance is proportional to the enzyme activity.

Applications in Drug Development and Research

As a well-defined substrate for a specific protease, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA has several applications in drug development and research:

-

Enzyme Characterization: It serves as a tool for studying the kinetics and specificity of chymosin and other related proteases.

-

Inhibitor Screening: This peptide can be used in high-throughput screening assays to identify and characterize inhibitors of chymosin.

-

Drug Discovery: Understanding the interaction of this substrate with chymosin can inform the design of protease inhibitors for various therapeutic targets.

Conclusion

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a valuable synthetic peptide with well-defined applications as a chromogenic substrate for chymosin. Its chemical and physical properties make it a useful tool for researchers in the fields of enzymology, drug discovery, and food science. This technical guide provides a foundational understanding of its characteristics and a basis for its practical application in a laboratory setting. Further research to fully elucidate its spectroscopic properties and stability profile would be beneficial to the scientific community.

References

Technical Guide: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a well-established chromophoric substrate for the enzyme chymosin. The document details its chemical structure, physicochemical properties, and its application in enzymatic assays. A generalized solid-phase peptide synthesis (SPPS) protocol for its preparation is provided, alongside a standard method for its use in determining chymosin activity. This guide is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and dairy science.

Introduction

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a hexapeptide composed of the amino acid sequence Leucine-Serine-p-Nitro-Phenylalanine-Norleucine-Alanine with a methyl ester at the C-terminus and a trifluoroacetate (TFA) salt at the N-terminus. The incorporation of a p-nitro-phenylalanine residue introduces a chromophore into the peptide sequence. This feature is instrumental in its primary application as a substrate for chymosin, a key enzyme in the cheese-making process. Cleavage of the peptide bond by chymosin results in a spectrophotometrically detectable change, allowing for the quantification of enzyme activity.

Physicochemical Properties

The fundamental properties of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA are summarized in the table below. These data are compiled from various chemical supplier databases and public chemical information sources.

| Property | Value | Source |

| Full Name | L-Leucyl-L-seryl-L-(4-nitro)phenylalanyl-L-norleucyl-L-alanyl methyl ester trifluoroacetate salt | N/A |

| Molecular Formula | C34H55N7O10 · C2HF3O2 | --INVALID-LINK-- |

| Molecular Weight | 835.86 g/mol | --INVALID-LINK-- |

| CAS Number | 99764-63-3 | --INVALID-LINK-- |

| Appearance | White to off-white powder | N/A |

| Purity (by HPLC) | ≥95% | --INVALID-LINK-- |

| Storage Conditions | Store at -20°C | N/A |

Chemical Structure

The chemical structure of the peptide component, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, is depicted below. The trifluoroacetate counter-ion is not shown.

Caption: Linear sequence of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Synthesis Protocol

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Nle-OH

-

Fmoc-Phe(4-NO2)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Experimental Workflow:

Caption: General workflow for the synthesis of the target peptide.

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the alanine residue.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the next amino acid (Fmoc-Nle-OH) with DIC and OxymaPure in DMF and couple it to the deprotected amine on the resin.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Isolation: Isolate the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a TFA salt.

Enzymatic Assay Protocol

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a chromogenic substrate for chymosin. The enzymatic cleavage occurs at the peptide bond between the p-nitro-phenylalanine and norleucine residues. This cleavage can be monitored spectrophotometrically.

Principle: The cleavage of the peptide bond results in a change in the absorbance of the solution, which can be continuously monitored to determine the rate of the reaction.

Materials:

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

-

Chymosin enzyme solution of known concentration

-

Assay buffer (e.g., 0.1 M sodium phosphate, pH 6.5)

-

Spectrophotometer

Enzymatic Cleavage Signaling Pathway:

An In-depth Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

CAS Number: 99764-63-3

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a valuable tool for researchers and scientists in drug development and biochemistry. This document details its chemical properties, a generalized synthesis and purification protocol, characterization methods, and its application as a chromogenic substrate for the enzyme chymosin.

Core Compound Information

The peptide, with the systematic name L-leucyl-L-seryl-L-(4-nitro)phenylalanyl-L-norleucyl-L-alanyl-L-leucine methyl ester trifluoroacetate salt, is a well-defined chemical entity with specific properties.

| Property | Value |

| CAS Number | 99764-63-3[1] |

| Molecular Formula | C36H56F3N7O12 |

| Molecular Weight | 835.86 g/mol [1] |

| Sequence | H-Leu-Ser-Phe(4-NO2)-Nle-Ala-OMe |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% as determined by HPLC |

| Storage | Store at -20°C, protected from light and moisture |

Synthesis, Purification, and Characterization

The synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification and rigorous characterization to ensure identity and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of the peptide using the widely adopted Fmoc/tBu strategy.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Nle-OH

-

Fmoc-Phe(4-NO2)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Leu-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.

-

Amino Acid Coupling:

-

Pre-activate the next amino acid (Fmoc-Nle-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

Wash the resin extensively with DMF, DCM, and Methanol.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO2)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH.

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Leu-OH), perform a final deprotection step to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Experimental Protocol: Purification by HPLC

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Method Development: Perform an initial analytical run with a steep gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

-

Preparative Run: Optimize the gradient for the preparative scale to ensure good separation of the target peptide from impurities. A shallower gradient around the elution point of the peptide is recommended.

-

Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Experimental Protocol: Characterization

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight of the peptide. The expected monoisotopic mass of the free peptide is 721.85 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: Acquire 1H and 13C NMR spectra to confirm the presence of the expected amino acid residues and the overall structure of the peptide.

Application in Enzymatic Assays

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a known chromogenic substrate for the aspartic protease chymosin. The presence of the p-nitrophenylalanine residue allows for spectrophotometric monitoring of the enzymatic cleavage.

Experimental Protocol: Chymosin Activity Assay

Materials:

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

-

Chymosin enzyme solution of known concentration

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Substrate Solution: Prepare a stock solution of the peptide substrate in the assay buffer.

-

Enzyme Solution: Prepare a series of dilutions of the chymosin enzyme in the assay buffer.

-

Assay Setup: In a cuvette, mix the substrate solution with the assay buffer.

-

Initiation of Reaction: Add a small volume of the chymosin solution to the cuvette to initiate the reaction.

-

Monitoring Cleavage: Immediately begin monitoring the increase in absorbance at a specific wavelength (typically around 310 nm) which corresponds to the release of the p-nitrophenylalanine-containing fragment.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). A study on a similar hexapeptide substrate reported a Km value for moose chymosin of 4.7 µM.[2]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA beyond its use as an enzyme substrate. No direct involvement in specific signaling pathways has been reported. Its primary utility lies in its ability to be specifically cleaved by chymosin, making it a valuable tool for studying the kinetics and inhibition of this enzyme.

Conclusion

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a well-characterized synthetic peptide with a confirmed CAS number and established application as a chromogenic substrate for chymosin. The protocols outlined in this guide provide a framework for its synthesis, purification, and use in enzymatic assays. This peptide serves as a critical reagent for researchers investigating the activity of chymosin and for the screening of potential inhibitors, contributing to advancements in enzymology and drug discovery.

References

In-Depth Technical Guide: H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a valuable tool in protease research and drug discovery. This document details its physicochemical properties, synthesis, and application in enzymatic assays, particularly as a substrate for chymosin.

Physicochemical Properties

The peptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe, is a specifically designed sequence often used in a salt form with Trifluoroacetic Acid (TFA) to improve its stability and solubility. The incorporation of a p-nitro-phenylalanine residue renders it a chromogenic substrate, allowing for spectrophotometric monitoring of its cleavage.

Molecular Weight Data

The molecular weights of the peptide and its common counter-ion, Trifluoroacetic Acid, are summarized below. The total molecular weight of the TFA salt is also provided.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe | C₃₄H₅₅N₇O₁₀ | 721.8 |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 |

| H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA Salt | C₃₆H₅₆F₃N₇O₁₂ | 835.86[1][2] |

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on an insoluble resin support.[3][4][5]

General Methodology

-

Resin Preparation: An appropriate resin, typically a polystyrene-based support, is selected and prepared for the attachment of the first amino acid.

-

First Amino Acid Coupling: The C-terminal amino acid, in this case, Alanine with a methyl ester (Ala-OMe), is coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

-

Amino Acid Coupling: The next amino acid in the sequence (Norleucine - Nle), with its N-terminus protected, is activated and coupled to the deprotected amino group of the preceding residue.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: p-nitro-Phenylalanine (Phe(NO2)), Serine (Ser), and Leucine (Leu).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic Acid (TFA).

-

Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe via SPPS.

Experimental Application: Chymosin Activity Assay

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe serves as a substrate for the protease chymosin.[6][7][8] The cleavage of the peptide bond, typically between the nitro-phenylalanine and norleucine residues, can be monitored to determine the enzymatic activity of chymosin.

Enzymatic Assay Protocol

This protocol provides a general framework for a colorimetric assay to measure chymosin activity.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Sodium Acetate, pH 5.5.

-

Substrate Stock Solution: Prepare a concentrated stock solution of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in a suitable solvent like DMSO.

-

Enzyme Solution: Prepare a solution of chymosin in the assay buffer. The concentration will depend on the specific activity of the enzyme preparation.

-

-

Assay Procedure:

-

Pipette the assay buffer into the wells of a microplate.

-

Add the substrate solution to the wells to achieve the desired final concentration.

-

Initiate the reaction by adding the chymosin solution to the wells.

-

Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the change in absorbance over time at a wavelength where the product of cleavage shows a maximal difference in absorbance compared to the substrate. This is often determined empirically but can be in the range of 300-400 nm due to the p-nitroaniline moiety.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in terms of the rate of substrate hydrolysis under the specified conditions.

-

Enzymatic Assay Workflow Diagram

Caption: General workflow for a chymosin enzymatic assay using a chromogenic substrate.

Enzymatic Cleavage Mechanism

Chymosin is an aspartic protease that catalyzes the hydrolysis of peptide bonds. In the context of this synthetic substrate, chymosin recognizes a specific sequence and cleaves a peptide bond, leading to the formation of two smaller peptide fragments. The cleavage of the chromogenic substrate results in a detectable change in the spectral properties of the solution.

Cleavage Diagram

Caption: Schematic of the chymosin-catalyzed cleavage of the substrate.

Applications in Drug Development

The use of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe and similar chromogenic substrates is crucial in the early stages of drug discovery and development.[1]

-

High-Throughput Screening (HTS): This substrate can be used in HTS campaigns to identify potential inhibitors of chymosin or other related proteases.

-

Enzyme Characterization: It allows for the detailed kinetic characterization of proteases, including the determination of Michaelis-Menten constants (Km and Vmax).

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, researchers can investigate the substrate specificity of proteases and the structural requirements for potent inhibitors.

This technical guide provides foundational information for the effective use of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 99764-63-3|H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA|BLD Pharm [bldpharm.com]

- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 4. biotage.com [biotage.com]

- 5. bachem.com [bachem.com]

- 6. H-LEU-SER-P-NITRO-PHE-NLE-ALA-LEU-OME TFA | 99764-63-3 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H-LEU-SER-P-NITRO-PHE-NLE-ALA-LEU-OME · TFA | 99764-63-3 [m.chemicalbook.com]

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA: A Technical Guide to its Mechanism of Action as a Chymosin Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of the synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, a chromophoric substrate for the aspartic protease chymosin. The core of this document focuses on the enzymatic cleavage of the peptide, the principles behind its use in kinetic assays, and a representative experimental protocol. While this peptide is a well-established tool for chymosin activity studies, specific kinetic parameters from its primary characterization were not available in the public domain at the time of this writing. This guide synthesizes available information to provide a robust framework for researchers utilizing this substrate.

Introduction

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a synthetic hexapeptide designed as a specific chromophoric substrate for chymosin (E.C. 3.4.23.4), also known as rennin. Chymosin is a key enzyme in the cheese-making process, where it selectively cleaves κ-casein, leading to milk coagulation. The study of chymosin's enzymatic activity is crucial for both food science and biotechnological applications. This synthetic substrate provides a reliable and quantifiable method for determining chymosin activity in various preparations. The peptide incorporates a p-nitro-phenylalanine (Phe(NO2)) residue, which serves as a spectroscopic reporter for enzymatic cleavage.

Mechanism of Action

The fundamental mechanism of action of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is its specific recognition and cleavage by chymosin. Chymosin, an aspartic protease, utilizes a catalytic dyad of aspartic acid residues in its active site to hydrolyze peptide bonds. The enzyme exhibits a preference for cleaving bonds between hydrophobic amino acid residues.

The cleavage of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA by chymosin occurs at the peptide bond between the p-nitro-phenylalanine (Phe(NO2)) and norleucine (Nle) residues. This enzymatic hydrolysis results in the formation of two smaller peptide fragments. The key to the utility of this substrate lies in the spectral properties of the p-nitro-phenylalanine residue. The electronic environment of the nitro group changes upon cleavage of the adjacent peptide bond, leading to a detectable change in absorbance. This change can be monitored spectrophotometrically to quantify the rate of the enzymatic reaction.

Quantitative Data

Specific kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), for the hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA by chymosin as determined in the primary literature by Raymond and Bricas (1979) were not accessible in publicly available databases. However, for context, the following table presents kinetic data for various recombinant chymosins with a different chromogenic substrate that mimics the chymosin-sensitive region of bovine κ-casein. This illustrates the typical range of kinetic values for chymosin activity.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| Recombinant Moose Chymosin | 4.7 | 98.7 | 21.1 |

| Recombinant Camel Chymosin | - | - | - |

| Recombinant Bovine Chymosin | - | - | - |

Data for recombinant moose chymosin is presented as an illustrative example of chymosin kinetics with a chromogenic substrate. Data for camel and bovine chymosins with the same substrate were not explicitly provided in the source.

Experimental Protocols

The following is a representative protocol for a chymosin activity assay using a chromophoric substrate like H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. This protocol is based on general principles of enzyme kinetics assays and may require optimization for specific experimental conditions.

4.1. Materials

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA substrate

-

Purified chymosin enzyme of known concentration

-

Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)

-

Spectrophotometer capable of measuring absorbance in the UV range (typically around 310 nm for the release of p-nitroaniline)

-

Thermostatted cuvette holder

-

Microcuvettes

4.2. Method

-

Substrate Preparation: Prepare a stock solution of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute to the desired final concentrations in the assay buffer.

-

Enzyme Preparation: Prepare a stock solution of chymosin in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.

-

Assay Setup:

-

Pipette the assay buffer and the substrate solution into a microcuvette.

-

Pre-incubate the cuvette in the thermostatted spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

-

-

Initiation of Reaction:

-

Add a small volume of the chymosin solution to the cuvette to initiate the enzymatic reaction.

-

Mix the contents of the cuvette thoroughly but gently.

-

-

Data Acquisition:

-

Immediately start monitoring the change in absorbance at the predetermined wavelength (e.g., 310 nm) over time.

-

Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per unit time (ΔA/Δt).

-

To determine the kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

Visualizations

Caption: Enzymatic cleavage of the substrate by chymosin.

The Chromophoric Peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the synthetic hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA serves as a valuable tool for the in vitro characterization of chymosin and other aspartic proteinases. Its primary application lies in providing a convenient and continuous spectrophotometric assay for measuring the enzymatic activity of these proteases.

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA.

Core Utility: A Chromophoric Substrate for Aspartic Proteinases

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a synthetic peptide designed to mimic the cleavage site of kappa-casein, the natural substrate for chymosin. The key feature of this peptide is the incorporation of a p-nitrophenylalanine (Phe(NO2)) residue. Upon enzymatic cleavage of the peptide bond on the C-terminal side of the Phe(NO2) residue, a distinct change in the ultraviolet (UV) absorbance spectrum occurs. This change allows for the continuous monitoring of the enzymatic reaction, providing a powerful method for determining enzyme kinetics.

The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process, and it generally does not interfere with the substrate's function in enzymatic assays.

Principle of the Enzymatic Assay

The enzymatic assay relies on the change in the molar extinction coefficient of the p-nitrophenylalanine residue upon cleavage of the adjacent peptide bond. The hydrolysis of the peptide can be monitored by measuring the decrease in absorbance at a specific wavelength.

Quantitative Data: Kinetic Parameters

| Enzyme | Specificity Constant (kcat/Km) (mM⁻¹s⁻¹) | pH | Reference |

| Bovine Pepsin A | 2455 | 4.7 | [1] |

| Bovine Gastricsin | 1314 | 4.7 | [1] |

| Chymosin | 25 | 4.7 | [1] |

Note: The lower kcat/Km value for chymosin compared to pepsin A and gastricsin with this specific substrate suggests that while it is a functional substrate, it may not be as efficiently hydrolyzed by chymosin under these particular conditions.[1] Optimization of assay conditions for chymosin is therefore crucial.

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay for aspartic proteinases using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. This protocol is adapted from a study on bovine pepsin A and should be optimized for chymosin.[1]

Materials

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

-

Chymosin (or other aspartic proteinase) of known concentration

-

Assay Buffer (e.g., 0.1 M sodium citrate, pH adjusted to the desired value for the specific enzyme)

-

UV-transparent cuvettes

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure

-

Substrate Preparation: Prepare a stock solution of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in a suitable solvent (e.g., dimethyl sulfoxide or the assay buffer). The final concentration in the assay will need to be determined based on the Km of the enzyme.

-

Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be chosen to ensure a linear rate of substrate hydrolysis during the measurement period.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 295 nm and equilibrate the instrument at the desired assay temperature.

-

Assay Execution: a. To a UV-transparent cuvette, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration. Mix gently. b. Place the cuvette in the spectrophotometer and record the baseline absorbance. c. Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette. Mix quickly and thoroughly. d. Immediately start recording the change in absorbance at 295 nm over time.

-

Data Analysis: a. The initial rate of the reaction (v) is determined from the linear portion of the absorbance versus time plot. b. The rate of substrate hydrolysis can be calculated using the following formula: Rate (M/s) = (ΔA/min) / (Δε * l * 60) Where:

- ΔA is the change in absorbance.

- Δε is the change in the molar extinction coefficient (-235 M⁻¹cm⁻¹ at pH 1.0; this value may vary with pH and should be determined empirically for the specific assay conditions).[1]

- l is the path length of the cuvette (typically 1 cm). c. Kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Experimental Workflow for Chymosin Activity Assay

Caption: Workflow for determining chymosin activity using a chromophoric peptide substrate.

Logical Relationship of Assay Components

Caption: Principle of the chymosin assay using a chromophoric substrate.

Concluding Remarks

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a specialized tool for the quantitative study of chymosin and related aspartic proteinases. Its utility is centered on its chromophoric properties, which enable straightforward and continuous monitoring of enzymatic activity. While detailed kinetic data for its interaction with chymosin requires further investigation, the provided protocol, adapted from studies on similar enzymes, offers a solid foundation for researchers to develop and optimize their specific assays. The absence of known involvement in cellular signaling pathways underscores its role as a specific biochemical reagent for in vitro applications.

References

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA as a Chymosin Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymosin (E.C. 3.4.23.4), a highly specific aspartic protease, plays a crucial role in the dairy industry by initiating milk coagulation. Its primary substrate in this process is κ-casein, which it cleaves at the Phe(105)-Met(106) bond.[1][2] The specificity of chymosin also makes it a valuable tool in biochemical research and a target for inhibitor screening in drug development. To facilitate kinetic studies and high-throughput screening, synthetic chromogenic or fluorogenic peptide substrates have been developed. This guide focuses on the use of the synthetic hexapeptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, as a substrate for chymosin. While specific kinetic data for this exact peptide is scarce in published literature, data for a very closely related analogue provides valuable insights into its utility.

Quantitative Data

Table 1: Specificity Constants (kcat/Km) for the Hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe at pH 4.7 [3]

| Enzyme | Specificity Constant (kcat/Km) (mM⁻¹s⁻¹) |

| Chymosin | 25 |

| Bovine Pepsin A | 2150 - 2455 |

| Bovine Gastricsin | 1314 |

Note: The range for Bovine Pepsin A reflects values obtained before and after treatment with potato acid phosphatase.

The data clearly indicates that while the peptide serves as a substrate for chymosin, it is significantly more efficiently hydrolyzed by other gastric aspartic proteases like pepsin and gastricsin under these conditions. This highlights the importance of enzyme purity and careful selection of assay conditions when using this substrate to specifically measure chymosin activity in the presence of other proteases.

Enzymatic Reaction

Chymosin catalyzes the hydrolysis of the peptide bond between the p-nitrophenylalanine (Phe(NO2)) and norleucine (Nle) residues. The cleavage of this bond results in a spectral shift that can be monitored spectrophotometrically to determine the rate of the reaction.

Caption: Enzymatic cleavage of the substrate by chymosin.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of chymosin using a chromogenic substrate like H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA. The optimal conditions, particularly pH, buffer composition, and substrate concentration range, should be empirically determined.

Materials

-

Purified Chymosin

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.7)

-

Solvent for substrate (e.g., DMSO)

-

Microplate reader or spectrophotometer capable of reading in the UV range (e.g., 310 nm for p-nitroaniline release)

-

96-well UV-transparent microplates

-

Temperature-controlled incubator/plate reader

General Assay Workflow

Caption: General workflow for a chymosin kinetic assay.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the chymosin enzyme in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.5) and store it on ice. The exact concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a concentrated stock solution of the H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA substrate in 100% DMSO.

-

Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.7). The optimal pH for chymosin activity with synthetic substrates may vary.

-

-

Assay Procedure:

-

Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentration of DMSO in the assay should be kept low (typically <1-2%) to avoid effects on enzyme activity. The concentration range should span from approximately 0.1 x Km to 10 x Km. Since the Km is unknown, a wide range of concentrations should be tested initially (e.g., 1 µM to 1 mM).

-

In a 96-well UV-transparent microplate, add the assay buffer to each well.

-

Add the chymosin enzyme solution to each well (except for substrate blank controls).

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the various concentrations of the substrate solution to the wells.

-

Immediately place the plate in a microplate reader pre-set to the assay temperature.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at a wavelength determined by the spectral properties of the cleaved p-nitrophenylalanine group (typically around 310 nm, but should be confirmed experimentally).

-

Record absorbance readings at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction (e.g., 10-20 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The velocity should be expressed in units of absorbance change per unit time (e.g., mAU/min).

-

Convert the rate of absorbance change to molar concentration of product formed per unit time using the molar extinction coefficient (Δε) of the p-nitroaniline product at the specific pH of the assay. The hydrolysis of the Phe(NO2)-Nle bond can be followed by difference spectrophotometry.[3]

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.

-

The turnover number (kcat) can be calculated from Vmax if the enzyme concentration [E] is known (kcat = Vmax / [E]).

-

The specificity constant is then calculated as kcat/Km.

-

Conclusion

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a viable chromogenic substrate for assaying chymosin activity. While it appears to be a more efficient substrate for other aspartic proteases like pepsin, its use in purified systems allows for the straightforward determination of chymosin kinetics. The provided generalized protocol offers a starting point for researchers to develop a robust and reliable assay for their specific needs. The lack of readily available kinetic data for this specific alanine-terminated peptide underscores the opportunity for further research to fully characterize its interaction with chymosin and expand the toolkit for studying this important enzyme.

References

- 1. Peptide substrates for chymosin (rennin). Kinetic studies with bovine kappa-casein-(103-108)-hexapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of the synthetic chromophoric hexapeptide Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe catalyzed by bovine pepsin A. Dependence on pH and effect of enzyme phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA, a molecule of significant interest in biochemical and pharmaceutical research. This hexapeptide incorporates two non-proteinogenic amino acids, p-nitrophenylalanine (Phe(NO₂)) and norleucine (Nle), which confer unique properties relevant for studying protein-protein interactions, enzyme kinetics, and enhancing peptide stability. This document details the peptide's physicochemical properties, provides an in-depth protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines its primary application as an enzyme substrate. All quantitative data, experimental workflows, and relevant chemical processes are presented in structured tables and diagrams to facilitate understanding and practical application in a research setting.

Introduction and Peptide Profile

The peptide with the sequence H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe is a modified hexapeptide. The nomenclature indicates a free amino terminus (H-), a C-terminus protected as a methyl ester (-OMe), and a trifluoroacetate (TFA) counter-ion. The TFA salt form is characteristic of peptides synthesized via SPPS and purified using reversed-phase high-performance liquid chromatography (HPLC), where TFA is a common mobile phase additive.[1]

-

Note on the Sequence: The user-specified sequence terminates with Alanine (Ala). A more commonly documented and commercially available analog is H-Leu-Ser-Phe(p-NO₂)-Nle-Ala-Leu-OMe · TFA Salt (CAS No. 99764-6-3).[2][3] The synthesis principles and applications discussed herein are directly applicable to both sequences.

Significance of Non-Standard Residues:

-

p-Nitrophenylalanine (Phe(NO₂)): This unnatural amino acid is a derivative of phenylalanine with a nitro group at the para position of the phenyl ring. The nitro group is a strong electron-withdrawing group, which can influence peptide conformation and binding interactions. Its distinct spectroscopic properties make it a useful probe; for instance, the nitro group's strong IR absorption allows it to serve as a sensitive monitor for vibrational energy transfer in peptides.[4] Furthermore, incorporating p-nitrophenylalanine can enhance the immunogenicity of peptides.[5]

-

Norleucine (Nle): Norleucine is an acyclic isomer of leucine and is often used in peptide design as an isosteric replacement for methionine.[6] The key advantage of this substitution is enhanced chemical stability; the Nle side chain is not susceptible to oxidation, unlike the thioether in methionine.[7] This replacement often preserves biological activity while improving the peptide's shelf-life and resistance to oxidative degradation, making it valuable for therapeutic peptide development.[8][9]

-

C-Terminal Methyl Ester (-OMe): The methyl ester group protects the C-terminal carboxyl group, neutralizing its negative charge. This modification can increase the peptide's hydrophobicity, potentially improving cell permeability and altering its solubility and binding characteristics.

-

Trifluoroacetate (TFA) Counter-ion: TFA is a strong acid used for the final cleavage step in Fmoc-based SPPS to release the peptide from the resin support.[10] Its presence as a counter-ion is a direct result of the synthesis and purification process. Researchers should be aware that residual TFA can impact the results of biological assays.

Physicochemical and Analytical Data

Quantitative data for the specified peptide and its common analog are summarized below. The values for the user-specified peptide are calculated, while data for the Leu-variant are from published sources.

Table 1: Physicochemical Properties

| Property | H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe | H-Leu-Ser-Phe(NO₂)-Nle-Ala-Leu-OMe · TFA Salt | Reference |

|---|---|---|---|

| CAS Number | Not available | 99764-6-3 | [2] |

| Molecular Formula | C₃₁H₄₉N₇O₁₀ | C₃₄H₅₅N₇O₁₀ · C₂HF₃O₂ | [2] |

| Molecular Weight | 695.77 g/mol (Free Peptide) | 835.86 g/mol | [2] |

| Purity (Typical) | >95% (HPLC) | ≥ 95% (HPLC) | [2] |

| Appearance | White to off-white powder | White to off-white powder |[2] |

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Outcome | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Purity assessment and purification | A major peak with retention time characteristic of the peptide, with purity >95% based on peak area. | [1][11] |

| Mass Spectrometry (MS) | Identity confirmation | The observed mass of the protonated molecule [M+H]⁺ should match the calculated theoretical mass. For the Ala-variant: ~696.8 Da. For the Leu-variant: ~722.4 Da. |[12] |

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the synthesis of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe.

3.1. Materials and Reagents

-

Resin: 2-Chlorotrityl chloride (2-ClTrt-Cl) resin. This resin is suitable for protecting the C-terminal acid during synthesis and allows for mild cleavage to keep the methyl ester intact if it's attached to the first amino acid.

-

Amino Acids: Fmoc-Ala-OMe, Fmoc-Nle-OH, Fmoc-Phe(p-NO₂)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH. The tert-butyl (tBu) group on Serine protects the side-chain hydroxyl.

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine, Methanol (MeOH), Diethyl ether.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

3.2. Synthesis Procedure

Step 1: Loading the First Amino Acid (Fmoc-Ala-OMe)

-

Swell 1.0 g of 2-ClTrt-Cl resin in 10 mL of DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve 2 equivalents of Fmoc-Ala-OMe and 4 equivalents of DIPEA in 10 mL of DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

To cap any unreacted chloride sites on the resin, add 1 mL of methanol and agitate for 30 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Iterative Peptide Chain Elongation (Fmoc Deprotection and Coupling) This cycle is repeated for each subsequent amino acid (Nle, Phe(NO₂), Ser(tBu), Leu).

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10-minute incubation.

-

Washing: Wash the resin thoroughly with DMF (5x) followed by DCM (3x) to remove residual piperidine.

-

Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Nle-OH), 2.9 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Step 3: Final Fmoc Deprotection

-

After coupling the final amino acid (Fmoc-Leu-OH), perform one last Fmoc deprotection cycle (Step 2.1) to yield the free N-terminus. Wash the resin as described (Step 2.2).

Step 4: Cleavage and Global Deprotection

-

Dry the peptide-resin under vacuum.

-

Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

-

Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. TIS acts as a scavenger to protect against side reactions.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

Step 5: Purification

-

Purify the crude peptide using preparative reversed-phase HPLC with a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water, with 0.1% TFA in both solvents.

-

Collect fractions corresponding to the main product peak.

-

Confirm the identity of the purified fractions by Mass Spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder (TFA salt).[13]

Key Workflows and Applications

4.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall process of synthesizing the peptide on a solid support can be visualized as a cyclical workflow.

References

- 1. agilent.com [agilent.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-LEU-SER-P-NITRO-PHE-NLE-ALA-LEU-OME TFA | 99764-63-3 [chemicalbook.com]

- 4. CIPSM - Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides [cipsm.de]

- 5. researchgate.net [researchgate.net]

- 6. Norleucine - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. lifetein.com [lifetein.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. waters.com [waters.com]

- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic peptide substrate, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, and its application in drug discovery. The document details its biochemical properties, experimental protocols for its use in enzyme kinetics, and a general methodology for its synthesis. A key focus is its utility as a substrate for chymosin and other aspartic proteases, with implications for the development of inhibitors targeting the renin-angiotensin system (RAS) and other pathways involved in cardiovascular and inflammatory diseases.

Introduction: The Role of Protease Substrates in Drug Discovery

Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. Their involvement in a multitude of physiological and pathological processes makes them significant targets for therapeutic intervention. The development of specific inhibitors for proteases is a cornerstone of modern drug discovery, with applications in treating a wide range of diseases, including hypertension, cancer, and inflammatory disorders.

A critical tool in the discovery and characterization of protease inhibitors is the use of synthetic substrates. These molecules are designed to be specifically cleaved by the target enzyme, often producing a detectable signal, such as a change in color or fluorescence. This allows for the high-throughput screening of compound libraries to identify potential inhibitors and for the detailed kinetic characterization of lead compounds.

The peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is a chromogenic hexapeptide that serves as a substrate for several aspartic proteases, most notably chymosin.[1] The presence of a p-nitrophenylalanine (Phe(NO2)) residue allows for the spectrophotometric monitoring of its hydrolysis, making it a valuable tool for in vitro enzyme assays.

Biochemical Properties and Target Enzymes

The primary utility of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe in drug discovery stems from its role as a substrate for chymosin, a key enzyme in the renin-angiotensin system (RAS).

Chymosin and the Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] A key step in this pathway is the conversion of angiotensinogen to angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II. While angiotensin-converting enzyme (ACE) is the primary enzyme responsible for this final conversion, other enzymes, such as chymase, can also catalyze this reaction, particularly in tissues like the heart.[2][3]

Chymosin, while primarily known for its role in milk coagulation, shares structural and functional similarities with chymase and can also generate angiotensin I from angiotensinogen. This makes chymosin a relevant target for the discovery of inhibitors that could modulate the RAS.[4][5] The development of chymase inhibitors is an active area of research for the treatment of cardiovascular diseases.[6][7]

Other Target Aspartic Proteases

Besides chymosin, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is also hydrolyzed by other aspartic proteases, such as pepsin and gastricsin. This broader specificity should be considered when designing experiments and interpreting results.

Quantitative Data: Enzyme Kinetic Parameters

The hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by various aspartic proteases has been kinetically characterized. The following table summarizes the reported specificity constants (kcat/Km), which represent the catalytic efficiency of the enzymes towards this substrate.

| Enzyme | kcat/Km (mM⁻¹s⁻¹) | Optimal pH | Reference |

| Chymosin A | 25 | 4.2 | [1] |

| Chymosin B | Not Reported | 3.7 | [1] |

| Mucor pusillus Protease | ~1500 | 4.7 | [1] |

| Mucor miehei Protease | ~1500 | 4.7 | [1] |

| Bovine Pepsin A | 2150 - 2455 | Not specified | |

| Bovine Gastricsin | 1314 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Spectrophotometric Enzyme Assay for Chymosin Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of chymosin and to screen for its inhibitors using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe.

Materials:

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA salt

-

Chymosin (e.g., bovine chymosin A)

-

Assay Buffer: 0.1 M Sodium Citrate, pH 4.2

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 310 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare a stock solution of chymosin in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Inhibitor Preparation (for screening): Prepare stock solutions of test compounds in DMSO. Create a dilution series in Assay Buffer.

-

Assay Protocol: a. To each well of the microplate, add the components in the following order:

- Assay Buffer

- Inhibitor solution or DMSO (for control wells)

- Substrate solution b. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. c. Initiate the reaction by adding the chymosin solution to each well. d. Immediately place the microplate in the spectrophotometer and measure the change in absorbance at 310 nm over time. The hydrolysis of the p-nitrophenylalanine peptide bond results in a decrease in absorbance.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each well. b. For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells. c. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Solid-Phase Peptide Synthesis (SPPS) of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe

This section outlines a general protocol for the manual solid-phase synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Nle-OH, Fmoc-Phe(NO2)-OH, Fmoc-Ser(tBu)-OH

-

Rink Amide resin (for C-terminal amide) or a suitable resin for a C-terminal methyl ester

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling (-OMe): If starting with a resin that does not have the C-terminal residue, the first amino acid (Fmoc-Ala-OH for a methyl ester final product, though this is a simplification as direct esterification is complex) needs to be loaded onto the resin. For a C-terminal amide, Rink Amide resin is used, and the first coupling is with Fmoc-Ala-OH.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test.

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence: Nle, Phe(NO2), Ser(tBu), and Leu.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations: Pathways and Workflows

Renin-Angiotensin System and the Role of Chymosin/Chymase

Caption: The Renin-Angiotensin System (RAS) showing the canonical ACE-dependent pathway and the alternative chymosin/chymase-dependent pathway for Angiotensin II production.

Experimental Workflow for Chymosin Inhibitor Screening

References

- 1. Kinetic studies on the action of Mucor pusillus, Mucor miehei acid proteases and chymosins A and B on a synthetic chromophoric hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chymase-dependent angiotensin II forming systems in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinins and chymase: the forgotten components of the renin-angiotensin system and their implications in COVID-19 disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Biotechnology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a valuable tool in biotechnology research, primarily serving as a chromogenic substrate for the aspartic protease chymosin and other related enzymes.[1][2][3][4] Its utility lies in its ability to be cleaved by these enzymes, resulting in a detectable change in absorbance, which allows for the quantitative measurement of enzyme activity. This technical guide provides an in-depth overview of this peptide, its applications, and detailed protocols for its use in research settings.

Core Properties of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

This peptide is a specifically designed substrate for chymosin, an enzyme crucial in the food industry for cheese production through milk coagulation.[5][6][7][8][9] The sequence incorporates a p-nitrophenylalanine (Phe(NO2)) residue, which is the key to its chromogenic properties. Upon enzymatic cleavage of the peptide bond C-terminal to the Phe(NO2) residue, the resulting fragment exhibits a spectral shift that can be monitored spectrophotometrically.

Applications in Biotechnology and Drug Discovery

The primary application of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is in the in vitro characterization of chymosin and other aspartic proteases such as pepsin, gastricsin, and penicillopepsin. Its well-defined cleavage site and chromogenic nature make it an ideal tool for:

-

Enzyme Kinetics Studies: Determination of key kinetic parameters like Michaelis-Menten constant (Km) and catalytic rate (kcat) to understand enzyme efficiency and substrate affinity.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of chymosin and related proteases. This is particularly relevant in drug discovery programs targeting these enzymes.

-

Quality Control: Assessing the activity and purity of chymosin preparations, including recombinant chymosin produced for industrial applications.[10]

While chymosin itself is not a primary target in signaling pathways for typical drug development, the screening for its inhibitors can be a model system for discovering protease inhibitors that may have therapeutic applications for other related enzymes.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe by various aspartic proteases. This data is essential for comparative studies and for designing kinetic experiments.

| Enzyme | kcat/Km (mM⁻¹s⁻¹) | pH of Assay |

| Bovine Pepsin A | 2150 - 2455 | 4.7 |

| Bovine Gastricsin | 1314 | 4.7 |

| Chymosin | 25 | 4.7 |

Experimental Protocols

Spectrophotometric Assay for Chymosin Activity

This protocol outlines a standard method for determining chymosin activity using H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA.

1. Materials and Reagents:

-

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

-

Chymosin (e.g., from bovine source or recombinant)

-

Assay Buffer: 0.1 M sodium citrate, pH 4.7

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Spectrophotometer capable of reading in the UV range (e.g., 295 nm or 310 nm)

-

96-well UV-transparent microplates or quartz cuvettes

2. Preparation of Solutions:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in DMF or DMSO. The peptide's solubility should be considered, and gentle warming may be required.

-

Working Substrate Solution: Dilute the stock solution with the Assay Buffer to the desired final concentration (e.g., 0.1 mM to 1 mM). The optimal concentration may need to be determined empirically based on the Km value.

-

Enzyme Solution: Prepare a stock solution of chymosin in Assay Buffer. The concentration should be such that a linear rate of substrate hydrolysis is observed over a reasonable time course.

3. Assay Procedure:

-

Equilibrate the spectrophotometer and all solutions to the desired assay temperature (e.g., 37°C).

-

To each well of the microplate or cuvette, add the appropriate volume of the working substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately start monitoring the change in absorbance over time at a wavelength where the product of cleavage has a distinct absorbance from the substrate. This is often followed by a decrease in absorbance at around 295 nm.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5 to 10 minutes.

4. Data Analysis:

-

Plot the absorbance values against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is the slope of the line (ΔAbs/Δt).

-

Convert the rate of change in absorbance to the rate of substrate hydrolysis using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length.

Visualizations

Enzymatic Cleavage of the Chromogenic Substrate

Caption: Enzymatic cleavage of the substrate by chymosin.

Workflow for Chymosin Inhibitor Screening

Caption: Workflow for screening chymosin inhibitors.

Conclusion

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA is a specialized but highly effective tool for the study of chymosin and other aspartic proteases. Its application in enzyme kinetics and inhibitor screening assays provides valuable data for both basic research and early-stage drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this chromogenic peptide substrate in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-LEU-SER-P-NITRO-PHE-NLE-ALA-LEU-OME · TFA | 99764-63-3 [m.chemicalbook.com]

- 5. Role of Chymosin [unacademy.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Rennet - Wikipedia [en.wikipedia.org]

- 9. Chymosin - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

Methodological & Application

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA chymosin activity assay protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymosin (EC 3.4.23.4), an aspartic protease, is a key enzyme in the dairy industry, primarily known for its role in milk coagulation during cheese manufacturing. Its high specificity for cleaving the Phe105-Met106 bond in κ-casein makes it a subject of extensive research for both industrial applications and as a model for protease activity. The synthetic chromogenic hexapeptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, serves as a valuable tool for the sensitive and continuous monitoring of chymosin's proteolytic activity. The incorporation of a p-nitro-phenylalanine (Phe(NO2)) residue allows for a direct spectrophotometric assay, as its absorbance spectrum shifts upon cleavage of the peptide bond. This document provides a detailed protocol for a chymosin activity assay using this substrate, along with relevant quantitative data and experimental workflows.

Principle of the Assay

The chymosin activity assay is based on the hydrolysis of the synthetic chromogenic substrate H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe. Chymosin cleaves this peptide, leading to a change in the molar extinction coefficient of the p-nitro-phenylalanine residue. This change in absorbance, typically monitored around 310 nm, is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity of chymosin. The initial rate of the reaction is determined by measuring the change in absorbance over time.

Quantitative Data

The following tables summarize key quantitative parameters for chymosin activity, compiled from studies using the specified chromogenic substrate and other relevant substrates.